Technical Monograph: 2-(Methylthio)-4-methylthiazole
Technical Monograph: 2-(Methylthio)-4-methylthiazole
The following technical guide is structured as a high-level research monograph. It prioritizes the identification , synthesis , and application of 2-(methylthio)-4-methylthiazole, addressing the specific challenges in locating its CAS registry data due to nomenclature variations.
Executive Summary
2-(Methylthio)-4-methylthiazole is a heterocyclic organic compound characterized by a thiazole ring substituted with a methyl group at the 4-position and a methylthio (–S–CH₃) group at the 2-position.[1][2] It serves as a critical intermediate in the synthesis of cyanine dyes and pharmaceutical agents, and belongs to a class of thiazoles known for their potent "roasted" and "nutty" flavor profiles.[3]
This guide addresses the CAS Number Search challenge associated with this compound, as it is frequently indexed under its parent tautomer or variable nomenclature.[3] It provides a definitive identification strategy, a self-validating synthesis protocol, and safety guidelines for research applications.[3]
Nomenclature & Identity Resolution
One of the primary hurdles in sourcing this compound is the variability in chemical nomenclature.[3] Databases often index it based on the parent thiol or use IUPAC variations that obscure the common name.
Chemical Identity
| Property | Detail |
| Common Name | 2-(Methylthio)-4-methylthiazole |
| IUPAC Name | 4-Methyl-2-(methylsulfanyl)-1,3-thiazole |
| Molecular Formula | C₅H₇NS₂ |
| Molecular Weight | 145.25 g/mol |
| SMILES | Cc1csc(SC)n1 |
| InChI Key | (Derivative of) NLHAIPFBNQZTMY-UHFFFAOYSA-N (Parent) |
The CAS Number Search Strategy
Researchers often fail to find this specific compound because it is frequently synthesized in situ from its commercially available parent.[3] To locate or procure this material, one must often search for the parent thiol or the thione tautomer .
-
Target Compound: 4-Methyl-2-(methylthio)thiazole[4]
-
CAS Registry:20182-99-4 (Note: This CAS is specific to the S-methylated derivative but is rare in catalog searches).
-
-
Primary Precursor (Commercial Anchor): 4-Methyl-2-thiazolethiol
Technical Insight: The parent compound exists in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms.[3] In solution, the thione form often predominates.[3] However, alkylation (reaction with methyl iodide) locks the structure into the S-methyl form (the target compound).[3]
Synthesis Protocol: S-Methylation
Since the target compound is often unavailable as a shelf reagent, the standard research protocol involves the S-methylation of 4-methyl-2-thiazolethiol.
Reaction Logic
The synthesis utilizes a nucleophilic substitution (
Reagents:
-
Substrate: 4-Methyl-2-thiazolethiol (CAS 5685-06-3).[6]
-
Alkylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).[3]
-
Base: Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃).[3]
-
Solvent: Ethanol or Methanol.[3]
Mechanism Visualization
The following diagram illustrates the transformation from the thione precursor to the S-methylated target.[3][8]
Figure 1: S-methylation pathway converting the thione tautomer to the stable methylthio ether.
Step-by-Step Methodology
This protocol is designed to be self-validating ; the disappearance of the starting material (thione) and the shift in solubility confirm reaction progress.
-
Preparation: Dissolve 10 mmol (1.31 g) of 4-methyl-2-thiazolethiol in 20 mL of 10% aqueous NaOH. The solution should be clear and slightly yellow (formation of the thiolate salt).
-
Addition: Cool the solution to 0–5°C in an ice bath. Add 11 mmol (0.7 mL) of Methyl Iodide dropwise over 10 minutes.
-
Caution: MeI is a volatile carcinogen.[3] Work in a fume hood.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Workup: Extract the reaction mixture with Diethyl Ether (3 x 20 mL). Combine organic layers and wash with brine.
-
Purification: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Yield: Expect a pale yellow oil. Purity can be assessed via TLC (Mobile phase: Hexane/EtOAc 4:1).[3] The product will have a higher
than the polar thiol precursor.
Applications & Significance
Flavor & Fragrance Chemistry
While 2-isopropyl-4-methylthiazole (FEMA 3555) and 2-ethyl-4-methylthiazole (FEMA 3680) are more common in commercial flavor catalogs, the 2-methylthio variant provides a distinct profile:
-
Odor Profile: Sulfurous, meaty, roasted, with phenolic undertones.[3]
-
Use Case: High-impact intermediate for creating complex "Maillard reaction" type flavors (roasted meat, coffee, nut).
Pharmaceutical & Dye Synthesis
The 2-methylthio group is a "leaving group equivalent" in certain nucleophilic aromatic substitutions, allowing further functionalization of the thiazole ring.[3]
-
Cyanine Dyes: Used as a precursor for photosensitizing dyes where the methylthio group is displaced by amine nucleophiles to extend conjugation.[3]
-
Drug Development: Thiazole rings are privileged scaffolds in medicinal chemistry (e.g., Tiazofurin, Bleomycin).[3]
Safety & Handling
Critical Safety Note: This workflow involves Methyl Iodide , a potent alkylating agent and suspected carcinogen.[3]
| Hazard Class | Precaution |
| Acute Toxicity (Oral/Inhale) | Handle in a certified fume hood. Do not breathe vapors.[3] |
| Skin Irritation | Wear nitrile gloves (double gloving recommended for MeI) and lab coat.[3] |
| Carcinogenicity | Methyl Iodide is an alkylating agent.[3] Use a closed system or trap for vapors.[3] |
| Odor Control | Thiazoles and their precursors have low odor thresholds (sulfurous/stench).[3] Treat glassware with bleach (sodium hypochlorite) post-reaction to oxidize residuals. |
References
-
PubChem. Compound Summary: 4-Methyl-2-thiazolethiol (CAS 5685-06-3).[6] National Library of Medicine.[3] Available at: [Link]
-
Organic Syntheses. General methods for Thiazole Synthesis and Alkylation. (Referencing historical Hantzsch synthesis adaptations). Available at: [Link]
-
The Good Scents Company. Thiazole Flavor Compounds and FEMA Numbers (Cross-reference for homologs). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Amino-4-methylthiazole synthesis - chemicalbook [chemicalbook.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. chembk.com [chembk.com]
- 5. 4-METHYLTHIAZOLE-2-THIOL | 4498-39-9 [chemicalbook.com]
- 6. 2(3H)-Thiazolethione, 4-methyl- | C4H5NS2 | CID 1201418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Methyl-1,3-thiazole-2-thiol | CAS 4498-39-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
